

# Stevioside and its Impact on Gut Microbiota: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Stevioside

Cat. No.: B1681144

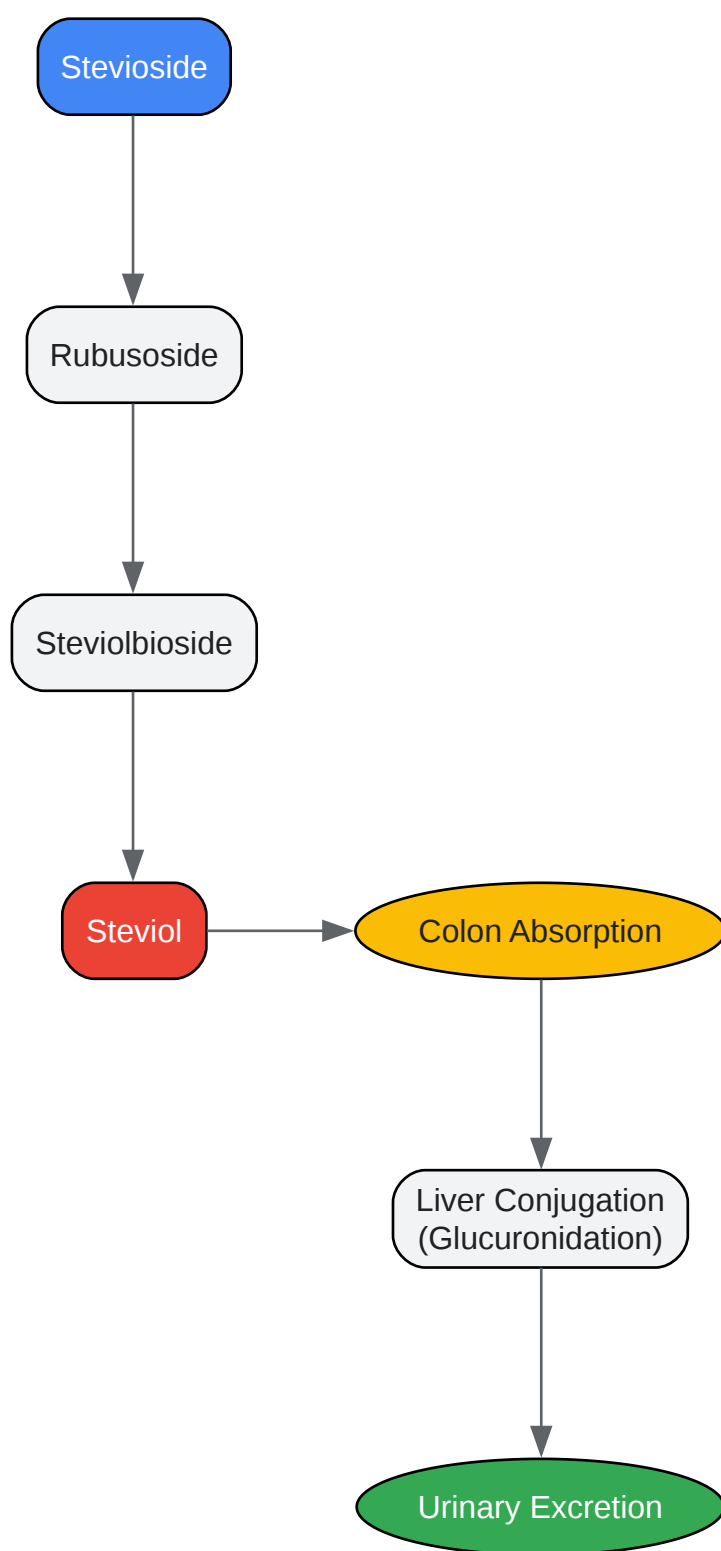
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between **stevioside**, a natural non-caloric sweetener, and the gut microbiota. It delves into the metabolic fate of **stevioside**, its modulatory effects on the composition and function of the gut microbiome, and the subsequent impact on host signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and safety of **stevioside**.

## Metabolism of Stevioside by Gut Microbiota

**Stevioside**, a diterpene glycoside from the leaves of *Stevia rebaudiana*, is not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract.<sup>[1]</sup> It, therefore, reaches the colon intact, where it is metabolized by the resident gut microbiota.<sup>[1][2]</sup> The primary metabolic pathway involves the stepwise hydrolysis of the glucose moieties from the steviol backbone, resulting in the formation of steviol.<sup>[1][3]</sup> This biotransformation is predominantly carried out by bacteria belonging to the phylum Bacteroidetes.<sup>[1]</sup> Once formed, steviol is absorbed from the colon into the bloodstream, conjugated in the liver to steviol glucuronide, and subsequently excreted in the urine.<sup>[1][4]</sup>



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Metabolism of **stevioside** to steviol by gut microbiota.

## Impact on Gut Microbiota Composition

The influence of **stevioside** on the composition of the gut microbiota has been investigated in numerous in vitro and in vivo studies, with some conflicting results. These discrepancies may be attributed to variations in study design, dosage, host species, and baseline microbiota composition.

## Quantitative Data on Microbial Population Changes

The following tables summarize the quantitative changes in major bacterial phyla and genera as reported in various studies.

Table 1: Impact of **Stevioside** on Gut Microbiota at the Phylum Level

Study Type	Host/Model	Dosage	Duration	Change in Bacteroidetes	Change in Firmicutes	Firmicutes/Bacteroidetes Ratio	Citation
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Not specified	Not specified	Decreased (0.3-0.55)	<a href="#">[5]</a>
In vivo	Mice (High-Fat Diet)	Not specified	10 weeks	No significant change	Increased	Increased	<a href="#">[5]</a>
In vitro	Human Fecal Culture	Not specified	1 year	Not specified	Maintained at ~10 <sup>7</sup> copies/mL	Not specified	<a href="#">[6]</a>

Table 2: Impact of **Stevioside** on Gut Microbiota at the Genus Level

Study Type	Host/Model	Dosage	Duration	Genus	Change	Citation
In vitro	Human Child Microbiota	Not specified	1 year	Lactobacillus	Decreased initially, then varied	[6]
In vitro	Human Child Microbiota	Not specified	1 year	Bifidobacterium	Increased significantly after 4 months	[6]
In vitro	Human Child Microbiota	Not specified	1 year	Enterobacteriaceae	Increased significantly after 4 months	[6]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Lactococcus	Affected	[5]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Mucispirillum	Affected	[5]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Bifidobacterium	Affected	[5]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Akkermansia	Increased (in presence of fat)	[5]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Desulfovibrio	Increased	[5]
In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Enterococcus	Increased	[5]

In vivo	Wistar Rats (High-Fat Diet)	Not specified	6 weeks	Butyricimonas	Increased	[5]
In vivo	Sprague-Dawley Rats	Low dose	9 weeks	Bifidobacteriaceae	Reduced	[7]
In vivo	Sprague-Dawley Rats	Low dose	9 weeks	Bacteroides thetaiotaomicron	Increased	[8]

## Impact on Gut Microbiota Function: Short-Chain Fatty Acid (SCFA) Production

The fermentation of **stevioside** by gut bacteria can lead to the production of short-chain fatty acids (SCFAs), which are crucial signaling molecules with various physiological effects.

## Quantitative Data on SCFA Production

Table 3: Impact of **Stevioside** on Short-Chain Fatty Acid (SCFA) Production

Study Type	Host/Model	Dosage	Duration	Acetate	Propionate	Butyrate	Citation
In vitro	Human Child Microbiota	Not specified	1 year	Reduced	Varied	Varied	[6]
In vivo	Sprague-Dawley Rats	Low dose	9 weeks	Increased	No significant change	No significant change	[7]

## Experimental Protocols

A variety of experimental designs have been employed to investigate the interaction between **stevioside** and the gut microbiota.

## In Vitro Fermentation Models

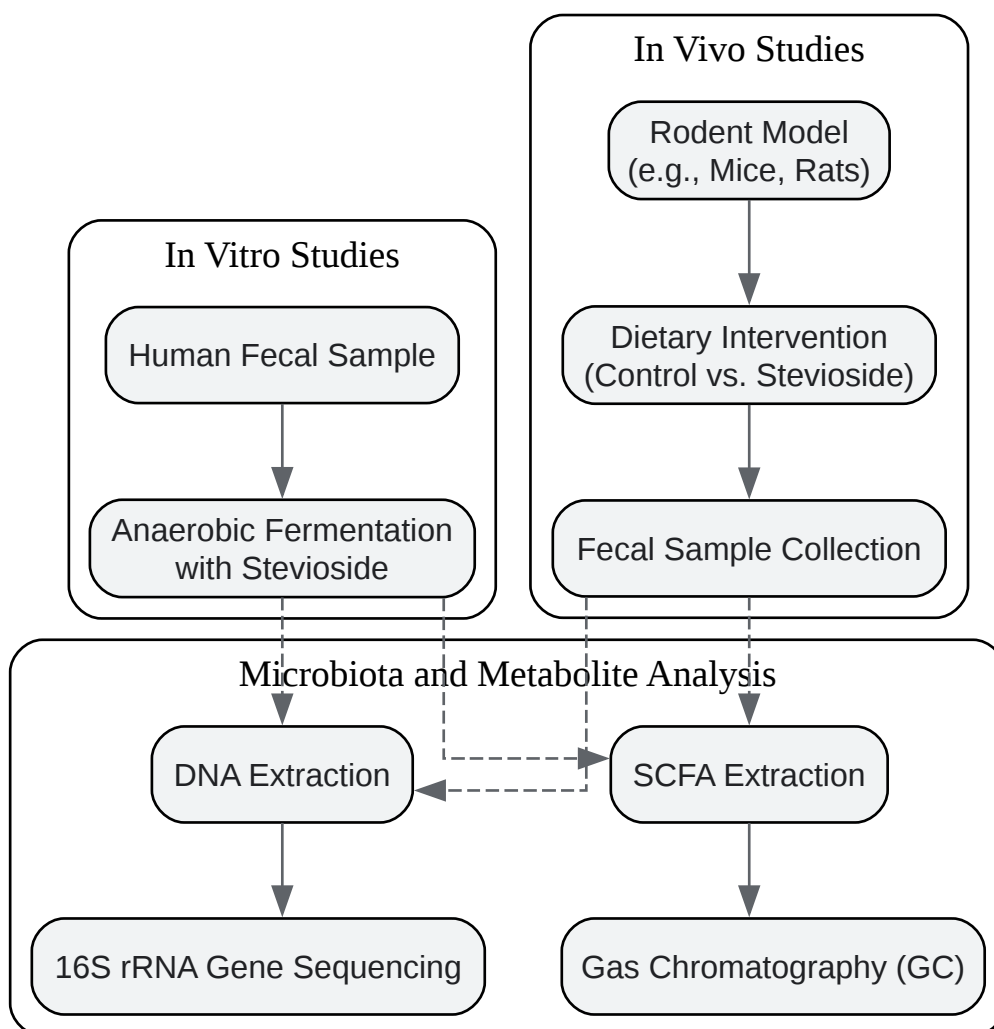
- **Fecal Slurry Incubations:** Fresh fecal samples from healthy human donors are homogenized and incubated anaerobically with **stevioside** at various concentrations.<sup>[3]</sup> Samples are collected at different time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).<sup>[3]</sup>
- **Continuous Culture Systems:** More complex models, such as the SHIME® (Simulator of the Human Intestinal Microbial Ecosystem), can be used to simulate the conditions of different regions of the colon and allow for longer-term studies.

## Animal Studies

- **Rodent Models:** Mice or rats are typically fed a standard or high-fat diet supplemented with **stevioside**.<sup>[5][7]</sup> The dosage and duration of treatment vary between studies. Fecal samples are collected throughout the study to monitor changes in the gut microbiota. At the end of the study, cecal contents may be collected for SCFA analysis, and tissues can be harvested to examine host responses.<sup>[5][7]</sup>

## Analytical Methods

- **16S rRNA Gene Sequencing:** This is the most common method for profiling the composition of the gut microbiota. DNA is extracted from fecal or cecal samples, and the V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced on a high-throughput platform. The resulting sequences are then clustered into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and assigned to taxonomic lineages.
- **Gas Chromatography (GC):** SCFAs are typically quantified using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Samples are acidified and the SCFAs are extracted with an organic solvent before injection into the GC system.



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A generalized experimental workflow for studying **stevioside**'s impact on gut microbiota.

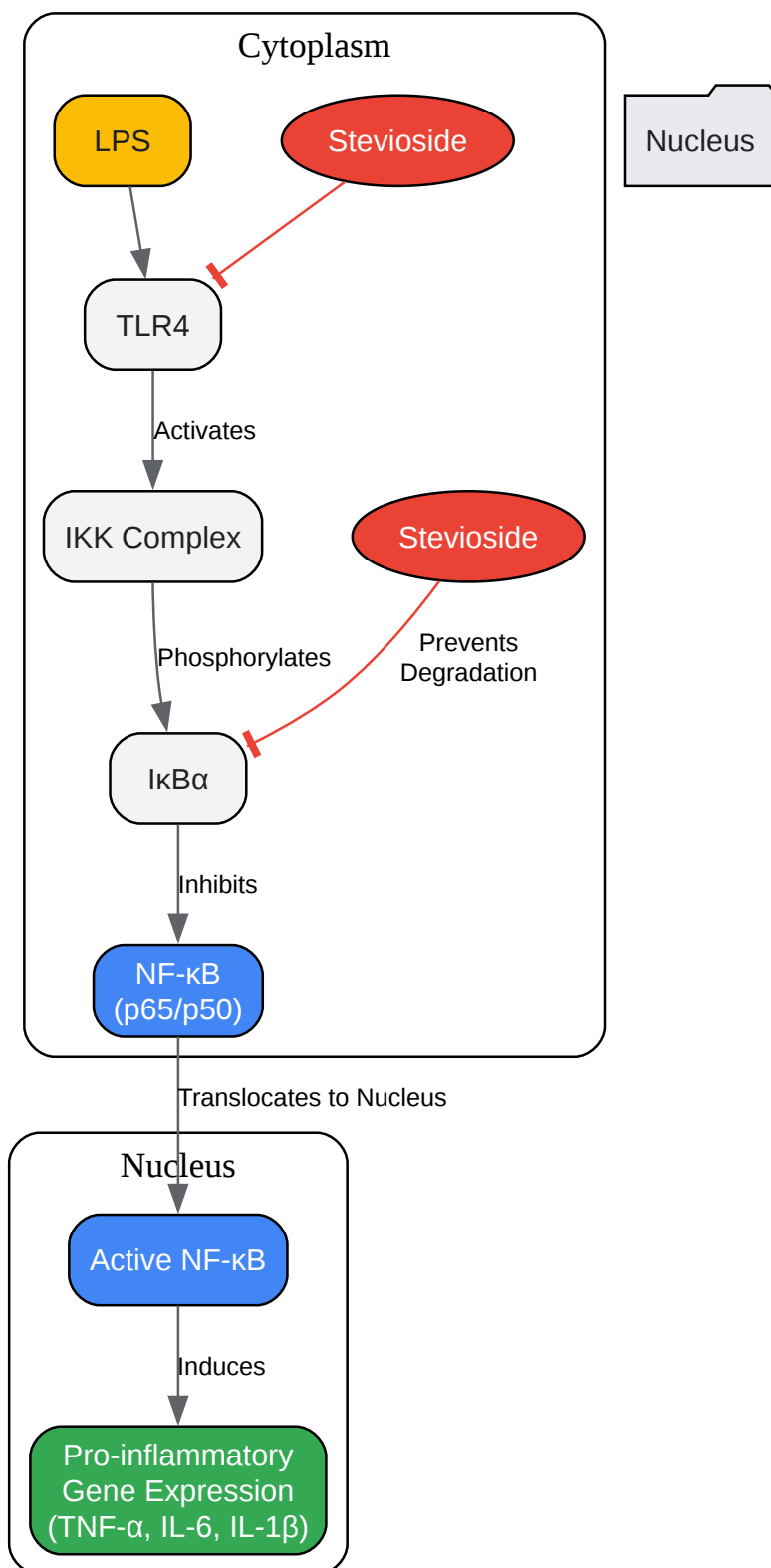
## Impact on Host Signaling Pathways

**Stevioside** and its metabolite, steviol, have been shown to modulate key inflammatory signaling pathways, which may be influenced by their interaction with the gut microbiota.

### NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated macrophages, **stevioside** has been shown to suppress the activation of NF- $\kappa$ B.[5] This is achieved by inhibiting the degradation of I $\kappa$ B $\alpha$ , the inhibitory

protein that sequesters NF- $\kappa$ B in the cytoplasm.[5] By preventing I $\kappa$ B $\alpha$  degradation, **stevioside** blocks the translocation of NF- $\kappa$ B to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ . [5] Some evidence also suggests that steviol glycosides may interact with Toll-like receptor 4 (TLR4), a key upstream activator of the NF- $\kappa$ B pathway.[9]

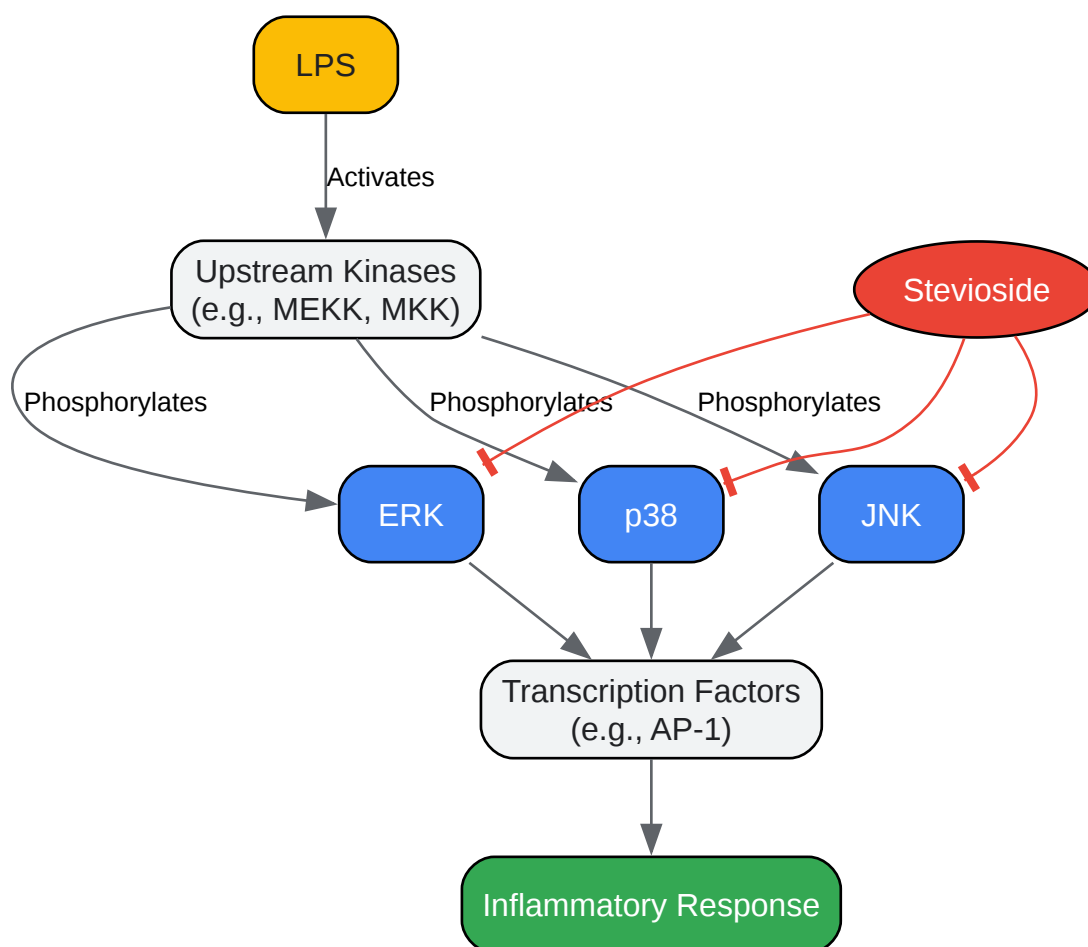


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Inhibition of the NF-κB signaling pathway by **stevioside**.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. **Stevioside** has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5] By suppressing the activation of these kinases, **stevioside** can further reduce the production of pro-inflammatory mediators.



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Inhibition of the MAPK signaling pathway by **stevioside**.

## Conclusion and Future Directions

The available evidence suggests that **stevioside** is readily metabolized by the gut microbiota, leading to the production of steviol. This process can modulate the composition and function of the gut microbiome, although the specific effects appear to be dependent on various factors.

The resulting metabolites, along with **stevioside** itself, may exert anti-inflammatory effects through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways.

Further research is warranted to elucidate the precise mechanisms underlying the interaction between **stevioside**, the gut microbiota, and the host. Future studies should aim to:

- Conduct large-scale, long-term human clinical trials to confirm the effects of **stevioside** on the gut microbiota and host health.
- Investigate the impact of different steviol glycosides on the gut microbiota.
- Elucidate the specific bacterial species and enzymes involved in **stevioside** metabolism.
- Explore the potential synergistic effects of **stevioside** with prebiotics and probiotics.

A deeper understanding of these interactions will be crucial for the development of **stevioside**-based therapeutic interventions and for providing evidence-based dietary recommendations.

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